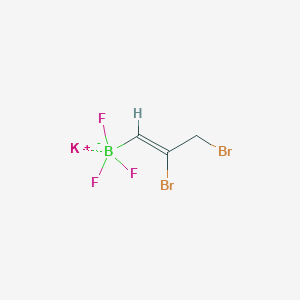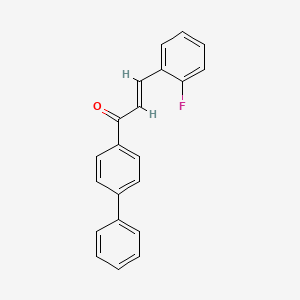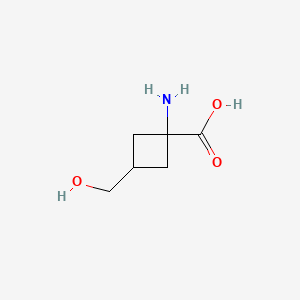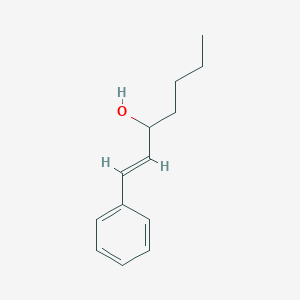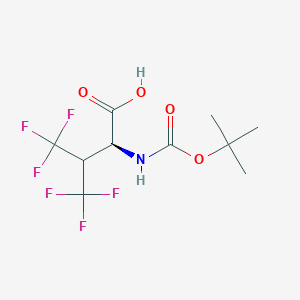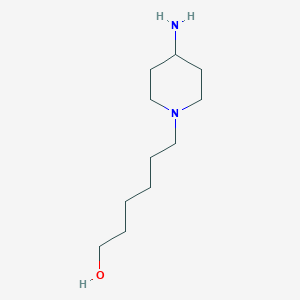![molecular formula C9H9F4N B3081239 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1098069-37-4](/img/structure/B3081239.png)
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Use in FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds often results in numerous pharmacological activities . Therefore, “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine” could potentially be used in the development of new drugs.
Use in Painkillers
“®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the production of selective tetrodotoxin-sensitive blockers, which are used as painkillers . A bienzyme cascade system with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system has been used to efficiently synthesize this compound .
Use in Chemical Derivatization
“3,5-Bis(trifluoromethyl)phenyl isocyanate”, a derivative of “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine”, is used in the chemical derivatization of amino-functionalized model surfaces .
Use in the Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
“3,5-Bis(trifluoromethyl)phenyl isocyanate” is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
Use in the Production of Selinexor
The mechanism for producing selinexor, an anticancer drug, begins with “3,5-bis(trifluoromethyl)benzonitrile”, a derivative of "1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine" .
Use in the Development of Oxygen Control Proposals
“(S)-3,5-BTPE”, a derivative of “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine”, has been used in the development of oxygen control proposals .
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, is toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Wirkmechanismus
Target of Action
The compound “1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine” is a synthetic molecule with potential therapeutic applications. Its primary target is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
It is believed to interact with its target, plk4, leading to changes in cell mitosis and centriole duplication . This interaction could potentially inhibit the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with cell mitosis and centriole duplication, given its interaction with PLK4 . The downstream effects of this interaction could include the inhibition of cancer cell proliferation and the induction of cell death, although more research is needed to confirm these effects.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound could potentially inhibit cancer cell proliferation and induce cell death . .
Action Environment
The action, efficacy, and stability of “1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine” could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH Additionally, the compound’s efficacy could be influenced by the presence of other molecules or drugs within the body
Eigenschaften
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYBCFSPUKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206869 | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1098069-37-4 | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098069-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




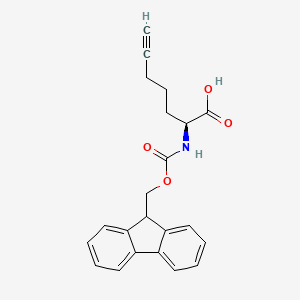
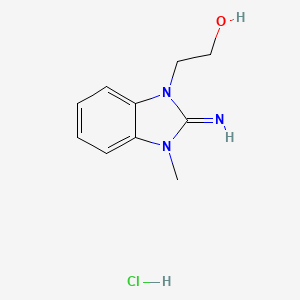
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
